Piperidine-4-sulfonamide hydrochloride
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Agrochemicals
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of pharmaceuticals and agrochemicals. nih.govnih.govnih.gov Its importance lies in its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. The introduction of a piperidine scaffold can modulate a compound's lipophilicity, polarity, and basicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
In medicinal chemistry, piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.gov The flexible, chair-like conformation of the piperidine ring allows it to interact favorably with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov This versatility makes it a privileged scaffold in drug design, enabling the development of potent and selective therapeutic agents. nih.gov
Role of the Sulfonamide Moiety in Bioactive Compounds
The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal and agricultural chemistry. nih.govmdpi.com Historically recognized for its antibacterial properties with the advent of sulfa drugs, the sulfonamide moiety has since been integrated into a wide array of therapeutic agents with diverse mechanisms of action. nih.govmdpi.com
Sulfonamides are known to act as inhibitors of various enzymes, a property attributed to their ability to mimic the transition state of enzymatic reactions or to bind to key active site residues. nih.gov A classic example is their inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov This mechanism underlies the antibacterial action of many sulfonamide drugs.
Beyond their antibacterial effects, sulfonamides are integral to drugs with a range of pharmacological activities, including diuretic, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov For example, certain sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, making them useful in the treatment of glaucoma and certain types of cancer. nih.gov The chemical stability and synthetic accessibility of the sulfonamide group further contribute to its widespread use in the development of new bioactive compounds.
Overview of Research Domains for Piperidine-4-sulfonamide (B2768077) Hydrochloride Derivatives
The combination of the piperidine scaffold and the sulfonamide moiety in Piperidine-4-sulfonamide hydrochloride provides a versatile platform for the synthesis of novel derivatives with potential applications in several key research areas. Academic and industrial research has primarily focused on exploring the biological activities of these derivatives as enzyme inhibitors and antibacterial agents.
Enzyme Inhibition: A significant area of investigation for this compound derivatives is their potential as enzyme inhibitors. Researchers have synthesized and evaluated a variety of these compounds for their ability to inhibit specific enzymes implicated in disease.
Carbonic Anhydrase Inhibition: Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide have been designed and synthesized as inhibitors of human carbonic anhydrases (hCAs). nih.gov Certain compounds in this class have demonstrated potent, low nanomolar inhibition and selectivity against specific isoforms, including the tumor-associated hCA IX and XII. nih.gov The piperidine ring in these molecules plays a crucial role in orienting the molecule within the enzyme's active site to achieve these interactions. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: In the context of metabolic diseases, piperazine (B1678402) sulphonamide derivatives have been investigated as inhibitors of DPP-4, an enzyme involved in glucose homeostasis. pensoft.net While not direct derivatives of Piperidine-4-sulfonamide, this research highlights the potential of combining a nitrogen-containing heterocycle with a sulfonamide for targeting this enzyme class. Further exploration of piperidine-based sulfonamides in this area is a logical progression.
Antibacterial and Agrochemical Research: Building upon the known antibacterial properties of sulfonamides, researchers have explored derivatives of Piperidine-4-sulfonamide as novel antibacterial agents.
Inhibition of Dihydropteroate Synthase (DHPS): A series of novel sulfonamide derivatives containing a piperidine moiety has been developed and evaluated as bactericides for managing plant bacterial diseases. nih.govnih.govresearchgate.netglobethesis.com These compounds have shown excellent in vitro antibacterial potency against phytopathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govnih.govglobethesis.com The mechanism of action is believed to involve the inhibition of DHPS, a key enzyme in bacterial folate biosynthesis. nih.govnih.gov
The following table summarizes the inhibitory activities of selected piperidine sulfonamide derivatives against plant pathogens:
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Molecule C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | nih.gov |
| Bismerthiazol (B1226852) (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | nih.gov |
| Thiodiazole copper (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | nih.gov |
Data sourced from scientific literature.
The following table details the inhibitory constants (Ki) of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against various human carbonic anhydrase isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 6 | 15.8 | 6.4 | 0.9 | 12.6 | nih.gov |
| 11 | 78.9 | 15.6 | 25.4 | 10.5 | nih.gov |
| 15 | 25.6 | 5.8 | 28.7 | 8.9 | nih.gov |
| 16 | 10.5 | 4.9 | 0.8 | 9.8 | nih.gov |
| 20 | 12.4 | 5.2 | 0.9 | 11.2 | nih.gov |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | nih.gov |
Data sourced from scientific literature.
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidine-4-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H2,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHJMPYOEJQTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-46-2 | |
| Record name | piperidine-4-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Piperidine-4-sulfonamide (B2768077) Hydrochloride Synthesis
The construction of the piperidine-4-sulfonamide core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, modularity, and control over stereochemistry.
A primary method for the formation of the sulfonamide bond is the coupling reaction between a piperidine (B6355638) derivative bearing a primary or secondary amine and a suitable sulfonyl chloride. This approach is widely utilized for the synthesis of a variety of sulfonamide-containing compounds. nih.gov The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid generated as a byproduct.
In a representative synthesis, 4-aminopiperidine (B84694) can be reacted with a chosen sulfonyl chloride in the presence of a base such as triethylamine (B128534) or pyridine (B92270) in an appropriate solvent like dichloromethane. The resulting N-protected piperidine-4-sulfonamide can then be deprotected to yield the desired piperidine-4-sulfonamide, which can be subsequently converted to its hydrochloride salt.
More advanced coupling strategies, such as transition metal-catalyzed cross-coupling reactions, have also been employed for sulfonamide synthesis. For instance, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can generate aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. nih.gov While not directly applied to piperidine-4-sulfonamide hydrochloride in the reviewed literature, this methodology offers a potential alternative route for its synthesis and the creation of diverse analogs.
Functional group interconversion represents a powerful strategy for the synthesis and derivatization of piperidine-4-sulfonamide. A notable example is the conversion of a primary sulfonamide into other functional groups, which can significantly broaden the accessible chemical space for this class of compounds. This can be achieved through the initial reductive deamination of the sulfonamide to a sulfinate intermediate. This sulfinate can then be trapped with various electrophiles to introduce new functionalities. sci-hub.se
For instance, a primary sulfonamide can be converted to a sulfinate salt, which can then react with alkyl halides, electron-deficient aryl halides, or participate in cross-coupling reactions to form sulfones or biaryl compounds. sci-hub.se This approach allows for late-stage functionalization, enabling the diversification of complex molecules containing the piperidine-4-sulfonamide core.
Another example of derivatization involves the reaction of a piperidine precursor with 4-toluenesulfonyl chloride for pre-column derivatization in analytical methods, highlighting the reactivity of the piperidine nitrogen for functionalization. mdpi.com
Multi-component reactions (MCRs) have emerged as a highly efficient tool for the synthesis of complex heterocyclic scaffolds like piperidines. nih.govwhiterose.ac.uk These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants. This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. mdpi.com
While a direct multi-component synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs can be applied to generate highly functionalized piperidine derivatives that could serve as precursors. For example, a one-pot, three-component reaction between an aldehyde, an amine, and a β-ketoester can yield highly substituted piperidines. mdpi.com By choosing appropriate starting materials, it is conceivable to introduce a group that can be subsequently converted to a sulfonamide.
Furthermore, a three-component reaction of a sulfonyl azide, an alkyne, and a secondary amine has been developed for the synthesis of sulfonyl amidines. nih.gov This highlights the potential of MCRs in forming C-S-N linkages, which could be adapted for the synthesis of piperidine-4-sulfonamide derivatives.
The control of stereochemistry is crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. The stereoselective synthesis of piperidine derivatives is therefore an area of significant research interest. researchgate.netresearchgate.net Achieving enantiomeric control in the synthesis of this compound would involve strategies that establish a chiral center at the C4 position of the piperidine ring.
One approach to stereoselective piperidine synthesis is through the use of chiral auxiliaries or catalysts in cyclization reactions. For instance, the halo-aza-Prins cyclization reaction has been used for the stereoselective synthesis of gem-dihalopiperidines, which can be further converted to piperidin-4-ones. nih.gov While this method does not directly yield a sulfonamide at the C4 position, the resulting piperidin-4-one could potentially be converted to a chiral 4-aminopiperidine, a key precursor for piperidine-4-sulfonamide.
Another strategy involves the stereoselective hydrogenation of substituted pyridines or the diastereoselective reduction of imines. researchgate.net These methods can produce chiral piperidine intermediates with defined stereochemistry, which can then be elaborated to the final sulfonamide product. For example, a highly diastereoselective synthesis of tetrahydropyridines has been achieved through a C–H activation–cyclization–reduction cascade, yielding products with high diastereomeric purity.
Generation of Piperidine-4-sulfonamide Analogs and Derivatives
The generation of analogs and derivatives of piperidine-4-sulfonamide is essential for exploring its therapeutic potential and understanding its structure-activity relationships. This is primarily achieved through modifications at the piperidine nitrogen and functionalization of the piperidine ring itself.
The nitrogen atom of the piperidine ring is a common site for modification to generate a diverse library of analogs. N-substitution can be readily achieved by reacting this compound with a variety of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, often in the presence of a base. researchgate.net
For example, a series of sulfonamide derivatives containing a piperidine moiety have been synthesized where the piperidine nitrogen is functionalized with various substituted benzoyl chlorides. In another study, the piperidine nitrogen of a related scaffold was substituted with an ethyl group using ethyl iodide in the presence of sodium hydride. nih.gov
Functionalization of the piperidine ring at positions other than the nitrogen atom can also lead to novel derivatives. This can be achieved by starting with a pre-functionalized piperidine ring or by performing reactions on the piperidine-4-sulfonamide core that selectively modify the ring. For instance, the synthesis of piperidine sulfonamide derivatives has been reported starting from N-Boc-piperidine-3-carboxylic acid, demonstrating the use of a functionalized piperidine precursor.
The following table summarizes some examples of reagents used for the N-substitution of piperidine sulfonamide derivatives:
| Reagent Class | Specific Reagent Example | Reference |
| Acyl Halides | Substituted benzoyl chlorides | |
| Alkyl Halides | Ethyl iodide | nih.gov |
| Sulfonyl Chlorides | Various substituted sulfonyl chlorides | researchgate.net |
| Isocyanates | Substituted isocyanates |
This table is interactive and can be sorted by clicking on the column headers.
Modifications of the Sulfonamide Aromatic Moiety
The aromatic group attached to the sulfonamide is a frequent site of modification in drug discovery to optimize a compound's pharmacological profile. In scaffolds related to piperidine-4-sulfonamide, altering the substitution pattern on this aromatic ring can significantly influence potency, selectivity, and pharmacokinetic properties.
Research into aromatic sulfonamides containing a condensed piperidine moiety has demonstrated that various substituents on the N-arylsulfonyl group can induce cellular oxidative stress, a mechanism of action for some anticancer agents. nih.gov A library of these compounds, including N-arylsulfonyl derivatives of tetrahydroquinolines and tetrahydroisoquinolines, was synthesized to explore these effects. nih.gov
Similarly, studies on sulfonamide derivatives of pyrrolidine (B122466) and piperidine as anti-diabetic agents highlight the importance of the aromatic moiety. nih.gov The design and synthesis of these compounds often involve creating a library of derivatives with different aromatic and heteroaromatic rings attached to the sulfonamide group to identify the most potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov For instance, a series of benzenesulfonamides incorporating a piperidine ring and a hydrazinocarbonyl ureido/thioureido tail showed that the presence and position of halogen atoms on the aromatic ring strongly influence activity and selectivity against various carbonic anhydrase isoforms. mdpi.com
The table below summarizes representative modifications to the sulfonamide aromatic moiety in piperidine-containing compounds and the rationale behind them.
| Modification Type | Example Substituent(s) | Rationale / Observed Effect | Reference(s) |
| Halogenation | Fluoro-, Chloro- | Modulate electronic properties, improve metabolic stability, and influence binding affinity and selectivity. | mdpi.com |
| Alkoxy/Alkyl Groups | Methoxy (B1213986), Methyl | Enhance lipophilicity, potentially improving cell permeability and influencing protein-ligand interactions. | nih.gov |
| Nitro Group | -NO2 | Acts as a strong electron-withdrawing group, influencing the acidity of the sulfonamide NH and serving as a synthetic handle for further modifications. | nih.gov |
| Trifluoromethyl | -CF3 | Often used as a bioisostere for a methyl group; it is metabolically stable and can enhance binding affinity through favorable interactions. | mdpi.com |
Linker Design and Isosteric Replacements
In many complex therapeutics, a "linker" connects two or more distinct molecular fragments, such as a targeting moiety and a drug payload. biosynth.com The design of this linker is crucial as it impacts stability, solubility, and pharmacokinetic properties. biosynth.com In molecules like this compound, the piperidine ring itself can be considered a rigid, three-dimensional linker or a key part of a larger linker structure connecting the sulfonamide group to other parts of the molecule. mdpi.comresearchgate.net
The process of isosteric replacement, where a functional group is substituted with another group of similar size, shape, and electronic properties, is a common strategy in drug design to address issues with potency, selectivity, metabolism, or toxicity. nih.gov The piperidine ring, being a prevalent scaffold in pharmaceuticals, is often a subject of such modifications. enamine.netnih.gov Bioisosteres for the piperidine and related piperazine (B1678402) rings are sought to modulate properties like basicity, lipophilicity, and metabolic stability. nih.govenamine.net
For example, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in certain drugs. enamine.net The choice of a bioisostere can subtly alter the geometry and vector projections of attached functional groups, leading to improved interactions with a biological target.
The following table presents common isosteric replacements for the piperidine and piperazine rings, which are often used interchangeably as linkers in medicinal chemistry.
| Original Ring | Isosteric Replacement(s) | Key Properties Modified | Reference(s) |
| Piperidine | Pyrrolidine, Azetidine | Ring size and strain, conformational flexibility, basicity (pKa). | nih.govnih.gov |
| Piperidine | Cyclohexane (B81311) (with amino group) | Removes basicity while maintaining a similar 3D scaffold. | nih.gov |
| Piperazine | Homopiperazine | Increases distance between nitrogen atoms and alters conformation. | nih.gov |
| Piperazine | Fused Pyrrolidines, Diaminocycloalkanes | Constrains conformation, alters basicity and lipophilicity. | nih.gov |
| Piperazine | Spiro-diamines | Introduces greater 3D complexity and rigidity. | enamine.net |
Molecular Mechanisms of Biological Activity
Enzyme Inhibition Studies
Derivatives of piperidine-4-sulfonamide (B2768077) act as antibacterial agents by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. patsnap.comwikipedia.org This pathway is essential for the synthesis of nucleic acids, which are the building blocks of DNA and RNA. wikipedia.org Without folate, bacterial cells are unable to divide, leading to a bacteriostatic effect rather than a bactericidal one. wikipedia.org
The mechanism of action is competitive inhibition. patsnap.com Sulfonamides are structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (pABA). patsnap.com They bind to the active site of the enzyme, preventing pABA from binding and thereby halting the production of dihydropteroate, a precursor to folic acid. patsnap.comwikipedia.org This selective toxicity affects bacteria because they must synthesize their own folate, whereas humans obtain it from their diet. patsnap.comwikipedia.org
Pterin-sulfonamide conjugates, which can be formed from sulfonamides, have been shown to be competitive inhibitors of DHPS. nih.gov The inhibitory effect of these conjugates is enhanced in the presence of pyrophosphate, which plays a role in ordering the active site of the DHPS enzyme. nih.gov
Table 1: Summary of DHPS Inhibition
| Feature | Description |
|---|---|
| Target Enzyme | Dihydropteroate Synthase (DHPS) wikipedia.org |
| Mechanism | Competitive Inhibition patsnap.com |
| End Effect | Bacteriostatic wikipedia.org |
| Basis of Selectivity | Bacteria synthesize folate de novo; humans obtain it from diet. wikipedia.org |
Certain derivatives containing a piperidine (B6355638) structure have been investigated for their potential to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govconsensus.app These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE and BChE increases the availability of acetylcholine at the synaptic cleft, a strategy employed in the symptomatic treatment of conditions like Alzheimer's disease. nih.govnih.gov
For example, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activities against both AChE and BChE. nih.gov In one study, the N,N-diethyl substituted sulfonamide derivative was the most active against AChE with an IC50 value of 1.35 μM. nih.gov Kinetic and molecular docking studies of some hybrid compounds suggest they can occupy both the catalytic and peripheral anionic sites of AChE. researchgate.net
Table 2: Cholinesterase Inhibition by Piperidine Derivatives
| Compound Type | Target Enzyme | IC50 Value |
|---|---|---|
| 4-Phthalimidobenzenesulfonamide derivative (compound 7) | Acetylcholinesterase (AChE) | 1.35 μM nih.gov |
Piperidine-sulfonamide derivatives have been designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com hCA inhibitors are used in the treatment of various conditions, including glaucoma and cancer. nih.gov
A study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed inhibitory activity against hCA I, II, IX, and XII. nih.gov Several of these compounds exhibited low nanomolar inhibition and demonstrated selectivity for the cytosolic isoform hCA II, as well as the tumor-associated isoforms hCA IX and XII. nih.gov For instance, certain benzenesulfonamido carboxamides were identified as the most potent in their respective series. nih.gov Molecular docking studies have suggested that the selectivity towards tumor-associated hCA isoforms is due to favorable interactions within their active sites that are not observed in other isoforms like hCA I and hCA II. nih.gov
Table 3: Inhibition of hCA Isoforms by 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Compound 6 | 12.4 | 5.3 | 0.9 | 6.8 |
| Compound 16 | 25.6 | 7.8 | 0.8 | 7.1 |
| Compound 20 | 33.4 | 9.2 | 0.9 | 8.4 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
(Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides) nih.gov
Piperidine-derived compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govescholarship.org The sEH enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties. nih.govnih.gov By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a therapeutic target for cardiovascular and inflammatory diseases. nih.govacgpubs.org
Structure-activity relationship studies have led to the development of sub-nanomolar inhibitors of human sEH. nih.gov The inhibitory mechanism involves key interactions within the catalytic pocket of the sEH enzyme. The crystal structure of human sEH reveals that residues such as Tyr383, Tyr466, and Asp335 are crucial for the hydrolysis of EETs. nih.gov Inhibitors are designed to interact with these residues, preventing the breakdown of EETs. nih.gov
Table 4: sEH Inhibitory Activity of Piperidine-Derived Amides
| Compound | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) |
|---|---|---|
| Analog 3h | 1.1 ± 0.1 | 1.8 ± 0.2 |
| Analog 3i | 1.9 ± 0.2 | 3.1 ± 0.3 |
(Data from a study on piperidine-derived amide sEH inhibitors) escholarship.org
Derivatives containing a piperidine-sulfonamide framework have been explored as inhibitors of urease. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govfrontiersin.org In pathogens like Helicobacter pylori, this activity allows for survival in the acidic environment of the stomach and is linked to various gastrointestinal diseases. frontiersin.org
A novel series of sulfamide-hydroxamic acids incorporating a piperidine segment demonstrated potent urease inhibitory activity, with IC50 values in the low micromolar to nanomolar range. nih.gov These compounds were found to be significantly more potent than the standard inhibitor acetohydroxamic acid. nih.gov Kinetic studies have indicated a mixed mechanism of reversible inhibition for some of these novel inhibitors. researchgate.net
Table 5: Urease Inhibitory Activity of Sulfamide-Hydroxamic Acids with a Piperidine Moiety
| Compound | IC50 (μM) |
|---|---|
| Compound d4 | 0.29 ± 0.05 |
| Acetohydroxamic acid (AHA) | 23.4 ± 1.6 |
| Thiourea | 23 ± 1.7 |
(Data from a study on novel sulfamide-hydroxamic acids) nih.govresearchgate.net
The serine/threonine protein kinase B (PKB), also known as Akt, is a key component in intracellular signaling pathways that regulate cell proliferation and survival. nih.govnih.gov Dysregulation of the Akt signaling pathway is common in various cancers, making Akt an important target for anticancer drug development. nih.govmdpi.com
Akt activation is a multi-step process involving its recruitment to the cell membrane and subsequent phosphorylation at two key residues, Thr308 and Ser473. nih.gov Inhibitors of Akt can act through various mechanisms, including competing with ATP at the kinase's active site or through allosteric inhibition. nih.govresearchgate.net Allosteric inhibitors may bind to a cavity formed by the interaction of the pleckstrin homology (PH) domain and the kinase domain, locking the enzyme in an inactive conformation. researchgate.net
While specific studies on piperidine-4-sulfonamide hydrochloride as an Akt/PKB inhibitor are not detailed in the provided context, related structures such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent, ATP-competitive inhibitors of Akt with nanomolar efficacy. nih.gov
Table 6: Examples of Akt/PKB Inhibitors
| Inhibitor | Mechanism of Action |
|---|---|
| API-2 | Selective inhibitor of Akt/PKB signaling |
| MK 2206 dihydrochloride | Potent and selective allosteric Akt1, Akt2, and Akt3 inhibitor |
| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives | ATP-competitive nih.gov |
HIV-1 Protease Inhibition
The human immunodeficiency virus type-1 (HIV-1) protease is a critical enzyme for viral maturation, cleaving polypeptide precursors into functional proteins essential for forming infectious virions. osti.gov Inhibition of this enzyme is a key therapeutic strategy for treating HIV-1 infection. osti.gov While direct studies on this compound are not extensively detailed, the broader class of sulfonamides, particularly those incorporating a piperazine (B1678402) or piperidine core, has been a foundation for developing potent HIV-1 protease inhibitors. osti.govacs.org
The design of these inhibitors often focuses on mimicking the transition state of the natural substrate of the protease. A key interaction involves a central hydroxyl group in many inhibitors forming hydrogen bonds with the catalytic aspartate residues (Asp-25A and Asp-25B) in the enzyme's active site. osti.gov However, newer generations of inhibitors have explored alternative binding motifs. For instance, inhibitors have been developed where a morpholine (B109124) or piperazine amine interacts directly with these key aspartate residues. osti.gov The piperidine ring, in related compounds, has been noted for its potential to form additional interactions with the protease, which may enhance binding affinity and influence the resistance profile. nih.gov The development of a novel bicyclic piperazine sulfonamide core, inspired by the binding modes of other successful inhibitors, led to a significant 60-fold increase in enzyme binding affinity and a 10-fold enhancement in antiviral activity compared to its predecessors. osti.gov
Receptor Interaction and Modulatory Effects
This compound is structurally related to Piperidine-4-sulfonic acid, a potent and specific agonist for the Gamma-Aminobutyric Acid (GABA) receptor. medchemexpress.comnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A, GABA-B, GABA-C) are crucial targets for therapeutic agents. Piperidine-4-sulfonic acid has been shown to be a partial agonist at GABA-A receptors and an antagonist at GABA-C receptors. researchgate.net It demonstrates a high affinity for GABA binding sites, with an IC50 value of 0.034 μM for inhibiting the binding of radiolabeled GABA. medchemexpress.com The development of antagonists and partial agonists for GABA-A receptors is essential for understanding their physiological roles, including their involvement in both phasic (synaptic) and tonic (extrasynaptic) inhibition. nih.gov The structural similarity suggests that piperidine-4-sulfonamide derivatives may also interact with GABA receptors, though their specific agonist or antagonist profile requires direct investigation.
| Compound | Receptor Target | Activity | IC50 |
| Piperidine-4-sulfonic acid | GABA Receptor | Agonist | 0.034 μM |
| Piperidine-4-sulfonic acid | GABA-A Receptor | Partial Agonist | Not specified |
| Piperidine-4-sulfonic acid | GABA-C Receptor | Antagonist | Not specified |
This table presents data for the structurally related compound Piperidine-4-sulfonic acid to infer potential activity.
The sigma receptors, comprising sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a wide range of biological functions and are considered targets for various human diseases, including neurodegenerative and neuropsychiatric disorders. nih.gov The piperidine scaffold is a well-established structural element for ligands with high affinity for sigma receptors. chemrxiv.orgunict.it
Research into piperidine-based compounds has led to the discovery of potent S1R ligands. nih.gov For example, certain 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone derivatives show high affinity for the S1R, with Ki values in the low nanomolar range, comparable to the reference compound haloperidol. nih.gov Functional assays have confirmed that some of these compounds act as S1R agonists. nih.gov The basic nitrogen atom within the piperidine ring is a crucial feature, forming key ionic interactions with acidic residues like Glu172 in the S1R binding site. chemrxiv.org While high affinity and selectivity for the S1R over the S2R can be achieved with the phenoxyalkylpiperidine scaffold, slight modifications, such as substituents on the piperidine ring, can fine-tune this affinity. uniba.it
| Compound Class | Receptor Target | Affinity (Ki) Range | Functional Activity |
| Piperidine/Piperazine Derivatives | Sigma-1 (S1R) | 3.2 nM to 434 nM | Agonist |
| Phenoxyalkylpiperidines | Sigma-1 (S1R) | 0.34 nM to 1.49 nM | Agonist |
| N-methyl piperidine derivatives | Sigma-1 (S1R) | 0.54 nM to 108 nM | Not specified |
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates the activity of several key neurotransmitter systems, including dopamine (B1211576), serotonin, and glutamate. nih.govunits.it Agonism at this receptor is being explored as a novel therapeutic strategy for psychotic disorders like schizophrenia. nih.govnih.gov
The piperidine core has been identified as a valuable scaffold for the development of TAAR1 agonists. nih.gov Starting from a screening hit, a series of analogs based on a 4-(2-aminoethyl)piperidine structure were synthesized, leading to compounds with potent TAAR1 agonistic activity. nih.gov These efforts produced compounds with EC50 values for TAAR1 agonism ranging from 0.033 to 0.112 μM. nih.gov The initial hit compound, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide, itself had a promising potency with an EC50 of 0.507 μM. nih.gov These findings highlight the potential for piperidine-containing molecules, including sulfonamide derivatives, to function as effective TAAR1 agonists. nih.govmdpi.com
| Compound Class | Receptor Target | Activity | EC50 Range |
| 4-(2-aminoethyl)piperidine analogs | TAAR1 | Agonist | 0.033 - 0.112 μM |
| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | TAAR1 | Agonist | 0.507 μM |
Cellular and Subcellular Activity
The cell membrane of bacteria is a critical barrier that protects the cell and maintains intracellular homeostasis. mdpi.com Disruption of this membrane integrity is a key mechanism for antibacterial agents. mdpi.comnih.gov Novel sulfonamide derivatives that incorporate a piperidine moiety have been shown to be effective bactericides, with their mechanism of action linked directly to the destruction of the bacterial cell membrane. mdpi.com
Studies using the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo) demonstrated that a piperidine-sulfonamide derivative, compound C4, causes significant damage to the cell membrane. mdpi.com This damage was confirmed through several methods:
Propidium Iodide (PI) Staining: Treatment with the compound led to a dose-dependent increase in red fluorescence in bacterial cells, indicating that the membrane had become permeable to the PI dye, which only enters cells with compromised membranes. mdpi.com
Electrolyte Leakage: A significant, concentration-dependent increase in the electrical conductivity of the bacterial suspension was observed after treatment, confirming massive leakage of intracellular electrolytes. mdpi.com
Protein Leakage: The compound also induced a dose-dependent increase in extracellular protein concentration, providing further evidence of irreversible membrane damage. mdpi.com
Scanning Electron Microscopy (SEM): SEM images revealed visible physical damage to the bacterial cells, with treated cells appearing shrunken and deformed. mdpi.com
This disruptive effect on cell membrane integrity is believed to be a primary contributor to the bactericidal activity of this class of compounds. mdpi.com
| Assay | Organism | Effect of Piperidine-Sulfonamide (C4) |
| Propidium Iodide (PI) Staining | Xanthomonas oryzae pv. oryzae | Dose-dependent increase in fluorescence (membrane permeabilization) |
| Electrical Conductivity | Xanthomonas oryzae pv. oryzae | Dose-dependent increase (electrolyte leakage) |
| Protein Leakage Assay | Xanthomonas oryzae pv. oryzae | Dose-dependent increase in extracellular protein |
| Scanning Electron Microscopy | Xanthomonas oryzae pv. oryzae | Visible cell shrinkage and deformation |
Intracellular Electrolyte Leakage in Bacterial Cells
A primary mechanism of action for certain piperidine sulfonamide derivatives is the induction of irreversible damage to the bacterial cell membrane. nih.gov This damage leads to a significant increase in membrane permeability. mdpi.com One study demonstrated that a novel piperidine sulfonamide compound, referred to as C4, caused massive intracellular electrolyte leakage in Xanthomonas oryzae pv. oryzae (Xoo), the pathogen responsible for rice bacterial blight. mdpi.com
The loss of electrolytes from the cell disrupts the balance of physiological processes, ultimately leading to bacterial cell death. mdpi.com This was confirmed through relative conductivity assays, which measure the leakage of ions from the cell. The study observed a dose-dependent increase in the relative conductivity of Xoo cells when treated with the C4 compound, indicating severe membrane damage. mdpi.com Furthermore, scanning electron microscopy analysis revealed that treated bacterial cells lost their normal shape, appearing wrinkled and shriveled. nih.gov This physical deformation is a direct consequence of the compromised cell membrane integrity. mdpi.com In addition to small ions, this membrane disruption also allows for the leakage of larger biological macromolecules, such as proteins, from the cell's interior. mdpi.com
Influence on Key Signal Transduction Pathways (e.g., MAPK, AKT-mTOR)
While some sulfonamide derivatives have been investigated for their effects on key signal transduction pathways in various biological contexts, there is currently a lack of specific research detailing the direct influence of this compound or its closely related antibacterial derivatives on pathways such as MAPK and AKT-mTOR. Studies on other types of sulfonamide compounds, such as sulfonamide methoxypyridine derivatives, have shown they can act as PI3K/mTOR dual inhibitors, thereby blocking the PI3K/AKT/mTOR signaling pathway. nih.gov However, the activity of one class of sulfonamides cannot be directly extrapolated to all others. Therefore, the specific interactions of piperidine-based sulfonamides with the MAPK and AKT-mTOR pathways remain an area for future investigation.
Biochemical Pathway Interventions
Interference with Folic Acid Biosynthesis
A well-established mechanism for sulfonamide compounds is their interference with the folic acid (folate) biosynthesis pathway in bacteria. youtube.com This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. researchgate.net Piperidine sulfonamide derivatives act as inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in this pathway. nih.govmdpi.com
DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with another molecule to form 7,8-dihydropteroate, an essential precursor to folic acid. nih.gov Sulfonamides are structurally similar to pABA, allowing them to act as competitive inhibitors. researchgate.netnih.gov They bind to the active site of the DHPS enzyme, preventing pABA from binding and thereby blocking the synthesis of 7,8-dihydropteroate. nih.gov This disruption halts the entire folic acid production line, which in turn impedes DNA replication and significantly hinders normal bacterial growth and proliferation. nih.gov This dual-action of concurrently targeting both the cell membrane and the DHPS enzyme has been noted as a valuable strategy in the development of new bactericides. nih.gov
Modulation of Plant Defense Responses
In addition to their direct bactericidal effects, piperidine sulfonamide derivatives have demonstrated the ability to protect plants from bacterial diseases. In vivo assays have shown that a novel piperidine sulfonamide compound (C4) provides both curative and protective effects against bacterial leaf blight in rice, caused by Xanthomonas oryzae pv. oryzae. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Identification of Key Pharmacophoric Elements
The biological activity of piperidine-4-sulfonamide (B2768077) derivatives is intricately linked to the nature and arrangement of various substituents on the core structure. Key pharmacophoric elements include the substitutions on the piperidine (B6355638) ring nitrogen, the integrity of the sulfonamide bond, the electronic properties and positions of substituents on any attached aromatic rings, and the stereochemistry of the molecule.
Impact of N-Substitutions on Piperidine Ring Activity
The substituent on the nitrogen atom of the piperidine ring plays a significant role in modulating the biological activity of piperidine-4-sulfonamide analogs. While direct N-substitutions on the piperidine-4-sulfonamide hydrochloride parent structure are a key area of medicinal chemistry exploration, broader studies on related sulfonamide-bearing piperidines provide valuable insights. For instance, in a series of sulfonamides bearing a 4-(piperidin-1-yl)aniline moiety, N-ethyl substitution on the sulfonamide nitrogen was found to retard the inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting that unsubstituted molecules were more suitable for targeting these enzymes. researchgate.net This highlights the sensitivity of the activity to substitutions around the nitrogen atom.
Significance of the Sulfonamide Bond and Substituent
The sulfonamide bond is an essential structural feature for the biological activity of this class of compounds. In a study of novel sulfonamide derivatives containing a piperidine moiety, replacement of the sulfonamide bond with a benzamide (B126) or other amide linkages resulted in a significant decrease in antibacterial activity. mdpi.com This finding confirms that the sulfonamide moiety is a critical pharmacophoric element and not merely a linker. mdpi.com
Furthermore, the nature of the substituent on the sulfonamide group can dramatically influence potency. For instance, the length of an alkyl chain attached to the piperidine nitrogen, which is in proximity to the sulfonamide group, has been shown to have a parabolic relationship with antibacterial activity. In one study, increasing the alkyl chain length from a certain point led to a decrease in activity, with a nine-carbon chain showing optimal potency against Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com This suggests that the substituent's size and lipophilicity are crucial for effective interaction with the target enzyme, likely dihydropteroate (B1496061) synthase (DHPS). mdpi.com
| Compound | Alkyl Chain Length (Number of Carbons) | EC50 against Xoo (μg/mL) |
|---|
Influence of Substituent Position and Electronic Properties on Aromatic Rings
For piperidine-4-sulfonamide derivatives that incorporate an aromatic ring, typically attached to the sulfonamide group, the position and electronic nature of substituents on this ring are critical determinants of biological activity. Research on antibacterial sulfonamide derivatives has demonstrated that the position of a halogen substituent on a benzene (B151609) ring dramatically affects potency. mdpi.com
Specifically, meta-substituted compounds consistently show superior activity compared to their ortho- or para-substituted counterparts. For example, a 3-fluoro substitution on the benzene ring resulted in greater antibacterial activity against both Xoo and Xanthomonas axonopodis pv. citri (Xac) than 2-fluoro or 4-fluoro substitutions. mdpi.com This trend was also observed for chloro and bromo substitutions. mdpi.com Furthermore, disubstitution on the benzene ring, such as with two chlorine atoms, was found to reduce biological activity compared to monosubstitution. mdpi.com
The electronic properties of the substituents also play a role. The introduction of either electron-donating or electron-withdrawing groups at the para-position of the benzene ring can have varied effects on activity depending on the target pathogen. mdpi.com
| Compound | Substituent on Benzene Ring | EC50 against Xoo (μg/mL) | EC50 against Xac (μg/mL) |
|---|
Stereochemical Determinants of Biological Potency
Stereochemistry is a critical factor influencing the biological activity of chiral piperidine-4-sulfonamide derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. In the development of selective CDK2 inhibitors, it was found that the transition from a cyclohexane (B81311) to a piperidine ring improved potency. acs.org This was attributed to the more favorable axial-axial conformation of the piperidine ring, which placed a hydroxyl substituent in a preferred position for interaction with the target protein. acs.org
Furthermore, the enantiomers of a chiral compound can exhibit markedly different biological activities. For instance, in the aforementioned CDK2 inhibitor series, the more potent enantiomer was a single-digit nanomolar inhibitor with good selectivity, highlighting the importance of stereochemistry in achieving high potency. acs.org While this example does not directly involve this compound, it illustrates a fundamental principle that is highly relevant to the design of any chiral derivative of this scaffold. The specific stereoisomer can dictate the precise fit within a binding pocket, leading to significant differences in potency and selectivity.
Rational Design Principles for Optimized Activity
The rational design of piperidine-4-sulfonamide derivatives with optimized activity involves a deep understanding of the SAR principles outlined above. By systematically modifying the key pharmacophoric elements, it is possible to enhance the selectivity and potency of these compounds.
Strategies for Enhancing Selectivity and Potency
A key strategy for enhancing the selectivity of piperidine-4-sulfonamide derivatives is the "tail approach," which has been successfully applied in the design of selective human carbonic anhydrase (hCA) inhibitors. nih.gov This approach involves maintaining the core scaffold responsible for primary binding (in this case, the sulfonamide group coordinating to the zinc ion in the enzyme's active site) while modifying a "tail" portion of the molecule to interact with variable regions of the active site among different enzyme isoforms. nih.gov For 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the introduction of piperazine (B1678402) and benzylamine (B48309) amides as "tails" improved flexibility and hydrophilicity, leading to enhanced activity and selectivity for cancer-related hCA isoforms. nih.gov
Potency can be enhanced by optimizing the various substituents on the piperidine-4-sulfonamide scaffold. As discussed previously, the choice of substituent on an attached aromatic ring, its position, and its electronic properties can have a profound impact on activity. mdpi.com Similarly, optimizing the length and nature of alkyl chains or other groups attached to the piperidine nitrogen can lead to significant gains in potency. mdpi.com Computational methods, such as molecular modeling and X-ray crystallography, can be invaluable in the rational design process, allowing for the iterative exploration of different substituents and their predicted interactions with the target enzyme. nih.gov By combining these strategies, it is possible to design novel piperidine-4-sulfonamide derivatives with finely tuned biological activities for specific therapeutic applications.
Approaches for Improving Preclinical Metabolic Stability
Research on dopamine (B1211576) transporter (DAT) inhibitors has shown that replacing a piperazine ring with a piperidine ring system can significantly enhance metabolic stability. nih.govnih.gov Piperazine moieties are often susceptible to N-dealkylation, a common metabolic pathway. In a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, piperidine analogues demonstrated improved stability in rat liver microsomes compared to their piperazine counterparts. nih.govnih.gov This improvement is attributed to the removal of one of the susceptible nitrogen atoms present in the piperazine ring.
Another approach involves the introduction of cyclic systems or steric hindrance to shield metabolically vulnerable sites. For instance, replacing a sulfonamide alkyl ether side chain with cyclic alternatives like cyclohexyl-piperazine or cyclobutyl-piperazines has been shown to significantly improve metabolic stability in human microsomes. acs.org Similarly, strategic fluorination or deuteration at metabolically active positions can block or slow down oxidative metabolism by cytochrome P450 enzymes.
Bioisosteric replacement of the piperidine ring itself has also been explored. Replacing piperidine with isomeric azaspiro[3.3]heptanes, for example, can alter lipophilicity and improve metabolic stability. researchgate.net Specifically, 1-azaspiro[3.3]heptane was found to be more metabolically stable than 2-azaspiro[3.3]heptane, presenting a viable strategy for enhancing the drug-like properties of the core scaffold. researchgate.net
The following table summarizes research findings on modifications to piperidine-containing compounds and their effect on metabolic stability.
| Original Scaffold/Compound | Modification | Effect on Metabolic Stability | Reference |
|---|---|---|---|
| Piperazine Analogs | Bioisosteric replacement of piperazine with piperidine | Improved metabolic stability in rat liver microsomes. | nih.govnih.gov |
| Sulfonamide Alkyl Ether Side Chain | Replacement with cyclic alternatives (cyclohexyl-piperazine, cyclobutyl-piperazines) | Significantly improved metabolic stability. | acs.org |
| Piperidin-1-ylpyridazine | Replacement of pyridazine (B1198779) with pyrazine | 8-fold decrease in metabolic stability, highlighting the pyridazine's stability. | nih.gov |
| Piperidine Ring | Replacement with 1-azaspiro[3.3]heptane | Improved metabolic stability compared to 2-azaspiro[3.3]heptane analog. | researchgate.net |
Computational Approaches in Piperidine 4 Sulfonamide Hydrochloride Research
In Silico Target Prediction and Activity Spectrum Mapping
Prediction of Pharmacokinetic Profiles in Preclinical Contexts
In the early stages of drug discovery and development, computational methods are invaluable for predicting the pharmacokinetic profiles of novel chemical entities, a practice commonly referred to as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.netnih.gov For compounds such as Piperidine-4-sulfonamide (B2768077) hydrochloride, these predictive models offer a crucial, cost-effective, and rapid means of assessing their potential as viable drug candidates before committing to extensive in vivo studies. fiveable.meresearchgate.net The primary goal is to identify and filter out compounds with unfavorable pharmacokinetic properties, thereby reducing the rate of attrition in later developmental phases. researchgate.net
Computational tools and web servers like SwissADME, pkCSM, and admetSAR are frequently employed to estimate a wide range of pharmacokinetic parameters. researchgate.net These platforms utilize quantitative structure-activity relationship (QSAR) models, which are mathematical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. medwinpublishers.com By analyzing the structure of Piperidine-4-sulfonamide hydrochloride, these tools can predict its behavior within a biological system.
Detailed research findings from studies on analogous piperidine (B6355638) and sulfonamide derivatives provide insights into the types of data generated and their implications. For instance, key parameters often evaluated include intestinal absorption, blood-brain barrier (BBB) permeability, interactions with cytochrome P450 (CYP) enzymes, and various toxicity endpoints. researchgate.net High gastrointestinal absorption and good bioavailability are generally desirable for orally administered drugs. researchgate.net Conversely, the ability to cross the blood-brain barrier is a critical consideration, depending on whether the intended therapeutic target is within the central nervous system.
The metabolic fate of a compound is another critical aspect of its pharmacokinetic profile. Computational models can predict which CYP450 isoenzymes are likely to metabolize this compound. This is vital for anticipating potential drug-drug interactions. Furthermore, these models can identify if the compound is likely to be an inhibitor of specific CYP enzymes, which could affect the metabolism of co-administered drugs. researchgate.net
The following interactive data table presents a selection of predicted pharmacokinetic parameters for representative piperidine-sulfonamide derivatives, illustrating the typical output of in silico ADMET profiling. It is important to note that these values are illustrative and derived from computational models for analogous structures, not from direct experimental analysis of this compound itself.
| Pharmacokinetic Parameter | Predicted Value/Classification | Significance in Preclinical Assessment |
|---|---|---|
| Human Intestinal Absorption | > 90% | Indicates high potential for absorption after oral administration. |
| Blood-Brain Barrier (BBB) Permeability | Low | Suggests the compound is less likely to cross into the central nervous system, which can be advantageous for avoiding CNS side effects. |
| CYP2D6 Inhibitor | No | Predicts a lower likelihood of drug-drug interactions with medications metabolized by this key enzyme. |
| CYP3A4 Inhibitor | No | Suggests a reduced risk of altering the metabolic clearance of a wide range of co-administered drugs. |
| Ames Toxicity | Non-mutagenic | Indicates a low probability of the compound causing genetic mutations. |
| Oral Bioavailability | High | Suggests a significant fraction of an oral dose would reach systemic circulation. |
These computational predictions serve as a foundational dataset in the preclinical evaluation of compounds like this compound. They guide medicinal chemists in optimizing molecular structures to enhance desirable pharmacokinetic properties and mitigate potential liabilities. researchgate.net While in silico predictions are a powerful screening tool, they are not a substitute for experimental validation. Promising candidates identified through these computational approaches must subsequently be evaluated in in vitro and in vivo preclinical studies to confirm their pharmacokinetic profiles. researchgate.net
Preclinical in Vitro and Model System Evaluations
Antimicrobial Activity Assessments
While the sulfonamide and piperidine (B6355638) chemical motifs are present in many compounds with antimicrobial properties, specific data for Piperidine-4-sulfonamide (B2768077) hydrochloride is not documented.
Antibacterial Efficacy Against Plant Pathogens (e.g., Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri)
There are no available studies that specifically evaluate the antibacterial efficacy of Piperidine-4-sulfonamide hydrochloride against the plant pathogens Xanthomonas oryzae pv. oryzae or Xanthomonas axonopodis pv. citri. Research in this area has investigated more complex sulfonamide derivatives containing a piperidine fragment, which have shown inhibitory activity. For instance, certain novel sulfanilamide (B372717) derivatives have demonstrated excellent in vitro antibacterial potency towards these pathogens, with some molecules exhibiting significantly better EC₅₀ values than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.comnih.gov However, these findings cannot be directly attributed to this compound.
Broader Spectrum Antibacterial Activity (e.g., Salmonella typhi, Bacillus subtilis)
Specific data on the in vitro activity of this compound against Salmonella typhi or Bacillus subtilis are not found in the current body of scientific literature. Studies on related but distinct molecules, such as piperacillin (B28561) (a more complex piperidine derivative), have shown susceptibility for S. typhi. mdpi.com Similarly, while some piperidine-4-one derivatives have been reported to show activity against Bacillus subtilis, this information does not pertain to this compound. plos.org
Anticancer Activity Investigations
Investigations into the anticancer properties of sulfonamide and piperidine-containing compounds are ongoing, but specific studies on this compound are absent from the literature.
Antiproliferative Assays in Human Cancer Cell Lines
No studies were identified that have assessed the antiproliferative effects of this compound in human cancer cell lines. Research in this area has focused on more complex molecules where the piperidine-sulfonamide structure is part of a larger pharmacophore. For example, various novel benzamide-piperazine-sulfonamide hybrids and other derivatives have been synthesized and evaluated for cytotoxicity against different cancer cell lines, with some showing significant activity. nih.gov These results, however, are specific to the complex derivatives tested and not to this compound.
Assessment of Antimetastatic Potential in Cell-Based Models
There is no available scientific literature that assesses the antimetastatic potential of this compound in any cell-based models.
Neurological and Central Nervous System (CNS) Activity in Model Systems
The Maximal Electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant properties, particularly for compounds effective against generalized tonic-clonic seizures. mdpi.commeliordiscovery.com In this test, an electrical stimulus is applied to induce seizures in rodents, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is measured. mdpi.com The median effective dose (ED50), which protects 50% of the animals from the induced seizure, is a key endpoint. mdpi.com
While specific data on this compound in the MES test is not detailed in the available literature, related heterocyclic compounds have been evaluated. The MES model is considered a robust tool for predicting efficacy against generalized tonic–clonic seizures in humans. mdpi.com Studies often involve administering the test compound to mice or rats before inducing the electroshock. youtube.com The effectiveness of the compound is determined by its ability to reduce or eliminate the characteristic phases of the seizure, especially the extensor phase. youtube.com For instance, a study on a novel antiepileptic drug candidate, C-11, utilized the MES test to determine its ED50 and its effect on the anticonvulsant action of other established drugs. mdpi.com
Table 2: Parameters of the Maximal Electroshock (MES) Seizure Test
| Parameter | Description | Relevance |
|---|---|---|
| Animal Model | Typically mice or rats | Standard preclinical models for seizure studies. meliordiscovery.com |
| Stimulus | Alternating electrical current (e.g., 50 Hz, 25 mA) | Induces a predictable, maximal seizure for evaluation. mdpi.com |
| Endpoint | Presence or absence of tonic hindlimb extension | A clear indicator of a generalized seizure, which effective drugs can block. mdpi.com |
| Measurement | Median Effective Dose (ED50) | Quantifies the potency of the anticonvulsant compound. mdpi.com |
Piperidine derivatives are recognized for their analgesic activities. nih.gov Preclinical evaluations often use models like the tail immersion test or the paw-pressure test to assess pain-relieving effects. pjps.pknih.gov In these tests, an animal's response to a painful stimulus (heat or pressure) is measured before and after the administration of a test compound. An increase in the pain threshold or a longer reaction time indicates an analgesic effect. nih.gov
Studies on various synthetic piperidine derivatives have shown significant analgesic activity, in some cases comparable to or more potent than standard drugs like pethidine. pjps.pk For example, an investigation of five derivatives of 4-(4'-bromophenyl)-4-piperidinol found that several compounds exhibited a highly significant analgesic effect (p < 0.01). nih.gov The mechanism of action for some piperidine-based analgesics is thought to involve the opioid receptor system. nih.gov The evaluation of analgesic properties helps in comparing the potency and duration of action of new compounds against established analgesics. pjps.pkmdpi.com
Table 3: Analgesic Activity of Selected Piperidine Derivatives
| Compound Class | Test Model | Finding | Reference |
|---|---|---|---|
| Derivatives of 4-(4'-bromophenyl)-4-piperidinol | Not Specified | Compounds PD1, PD3, and PD5 showed highly significant analgesic effect (p < 0.01) | nih.gov |
| Alkyl Piperidine Derivatives | Tail Immersion Method | Varying degrees of analgesic activity compared to pethidine standard | pjps.pk |
Other Biological Activity Studies in Preclinical Models
The antioxidant potential of piperidine-containing compounds has been a subject of significant research. innovareacademics.inresearchgate.net Antioxidant activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the CUPRAC (Cupric Reducing Antioxidant Capacity) method. nwmedj.org These tests measure a compound's ability to neutralize free radicals, which are reactive molecules that can cause cellular damage. nwmedj.org
In one study, the antioxidant activity of a synthesized piperidine complex was evaluated using the CUPRAC method. nwmedj.org The absorbance values for the piperidine complex at concentrations from 15.63 to 250 µg/mL were consistently lower than those of the standard antioxidant, ascorbic acid, suggesting limited activity in this specific assay. nwmedj.org However, other studies have reported that different piperidine derivatives can show potent antioxidant activity. For instance, some derivatives have demonstrated IC50 values in the DPPH assay that are superior to ascorbic acid. nwmedj.org The introduction of specific substituent groups, such as hydroxyl or methoxy (B1213986) groups, onto the piperidine ring can influence its antioxidant capacity. irjpms.com
Table 4: CUPRAC Antioxidant Activity of a Piperidine Complex vs. Ascorbic Acid
| Concentration (µg/mL) | Piperidine Complex Absorbance (at 450 nm) | Ascorbic Acid Absorbance (at 450 nm) |
|---|---|---|
| 250 | 0.142 ± 0.025 | 1.818 ± 0.074 |
| 125 | 0.140 ± 0.026 | 1.244 ± 0.012 |
| 62.5 | 0.142 ± 0.023 | 0.762 ± 0.011 |
| 31.25 | 0.134 ± 0.043 | 0.578 ± 0.014 |
| 15.63 | 0.132 ± 0.034 | 0.227 ± 0.037 |
Data sourced from Northwestern Medical Journal. nwmedj.org
Sulfonamides that incorporate heterocyclic fragments like piperidine have been investigated as potential antiviral agents. mdpi.comnih.gov This class of compounds has shown a broad spectrum of activity against various viruses, including coxsackievirus B, enteroviruses, human parainfluenza viruses, Ebola virus, Marburg virus (MARV), and HIV. mdpi.comnih.gov
Research has indicated that piperidine-substituted sulfonamides can be particularly effective. An analysis of the inhibitory activity of certain sulfonamides against viral glycoproteins found that the minimum IC50 value was associated with piperidine-substituted variants. nih.gov This finding is consistent with other research where a borneol derivative containing a piperidine fragment showed good biological activity in inhibiting MARV entry into cells. nih.gov Another study detailed the development of purine (B94841) derivatives substituted with piperidine, which showed potent inhibitory activity against HIV-1. nih.gov One compound from this series, FZJ05, also displayed significant potency against the influenza A/H1N1 virus. nih.gov
Table 5: Antiviral Activity of Piperidine-Containing Compounds
| Compound Class | Target Virus/Protein | Key Finding | Reference |
|---|---|---|---|
| Piperidine-Substituted Sulfonamides | Viral Glycoproteins | Showed the lowest IC50 values in an inhibition assay | nih.gov |
| Borneol derivative with piperidine | Marburg Virus (MARV) | Demonstrated good activity in inhibiting viral intrusion into cells | nih.gov |
| Piperidine-substituted purines | HIV-1 | Several derivatives possessed remarkable inhibitory potencies | nih.gov |
Antimalarial Activity Studies
The therapeutic potential of compounds incorporating a piperidine-sulfonamide scaffold has been investigated against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While direct studies on this compound are not extensively detailed in publicly available literature, research on structurally related analogs provides significant insights into their antiplasmodial efficacy. The piperidine ring is a common moiety in various antimalarial agents, and its inclusion is often associated with favorable activity against both drug-sensitive and drug-resistant strains of P. falciparum. researchgate.netnih.gov
In vitro studies are crucial for determining the intrinsic potency of these compounds. A common method involves assessing the inhibition of parasite growth in culture. For instance, a library of 1,4-disubstituted piperidine derivatives was evaluated against the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these compounds demonstrated potent activity, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) in the nanomolar range, comparable to the standard antimalarial drug chloroquine. nih.gov
Similarly, novel series of sulfonamide-based derivatives have been synthesized and tested, showing strong antimalarial activity. nih.gov For example, certain pyrimidine-tethered spirochromane-based sulfonamide derivatives exhibited potent effects against both 3D7 and W2 strains, with IC₅₀ values in the low micromolar range. nih.govrsc.org These findings underscore the potential of the sulfonamide group in conjunction with various heterocyclic systems, including piperidine, for developing new antimalarial leads. The activity of these compounds highlights the importance of this chemical class in overcoming existing drug resistance challenges in malaria treatment. nih.gov
Table 1: In Vitro Antimalarial Activity of Structurally Related Piperidine and Sulfonamide Derivatives
| Compound Class/Derivative | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1,4-Disubstituted Piperidine (Cmpd 13b) | 3D7 (Chloroquine-Sensitive) | 4.19 | nih.gov |
| 1,4-Disubstituted Piperidine (Cmpd 13b) | W2 (Chloroquine-Resistant) | 13.30 | nih.gov |
| 1,4-Disubstituted Piperidine (Cmpd 12d) | 3D7 (Chloroquine-Sensitive) | 13.64 | nih.gov |
| Chloroquine (Reference) | 3D7 (Chloroquine-Sensitive) | 22.38 | nih.gov |
| Chloroquine (Reference) | W2 (Chloroquine-Resistant) | 134.12 | nih.gov |
| Sulfonamide-Pyrimidine (Cmpd SZ14) | W2 (Chloroquine-Resistant) | 2840 | nih.gov |
In Vitro Enzyme Assays for Target Validation
The primary mechanism of action for sulfonamide-based antimicrobial agents is the inhibition of folate biosynthesis, a pathway essential for the survival and replication of pathogens like bacteria and protozoan parasites. nih.govpatsnap.com The key enzyme in this pathway targeted by sulfonamides is dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid. nih.gov
Sulfonamides, including piperidine-sulfonamide derivatives, act as competitive inhibitors of DHPS. nih.govpatsnap.com Their structural similarity to the natural substrate, PABA, allows them to bind to the enzyme's active site, thereby blocking the normal enzymatic reaction. patsnap.com This inhibition halts the production of folic acid, which is a vital cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA). patsnap.com As the parasite cannot synthesize DNA, it cannot replicate, leading to a bacteriostatic or parasitostatic effect. msdvetmanual.com
In vitro enzyme assays are performed to quantify the inhibitory activity of these compounds against purified DHPS. These assays confirm that the observed antimalarial activity is due to on-target inhibition. Some research has focused on developing compounds that act as dual inhibitors, targeting both DHPS and another key enzyme in the folate pathway, dihydrofolate reductase (DHFR). nih.govacs.org For example, a series of N-sulfonamide 2-pyridone derivatives were evaluated for their ability to inhibit both enzymes, with the most potent compound showing an IC₅₀ value of 2.76 µg/mL against DHPS. nih.govacs.org Such dual-inhibition strategies are believed to produce a synergistic effect and may be more effective in overcoming drug resistance. nih.gov
Table 2: In Vitro Enzyme Inhibition by Representative Sulfonamide Derivatives
| Compound/Class | Target Enzyme | Inhibition (IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| N-Sulfonamide 2-Pyridone (Cmpd 11a) | Dihydropteroate Synthase (DHPS) | 2.76 µg/mL | Competitive Inhibition | nih.govacs.org |
| N-Sulfonamide 2-Pyridone (Cmpd 11a) | Dihydrofolate Reductase (DHFR) | 0.20 µg/mL | Inhibition | nih.govacs.org |
Protein Binding Studies in Preclinical Contexts (e.g., Bovine Serum Albumin binding)
The interaction of a drug candidate with plasma proteins, such as serum albumin, is a critical pharmacokinetic parameter that influences its distribution, metabolism, and efficacy. Bovine Serum Albumin (BSA) is often used as a model protein in preclinical studies due to its structural homology to human serum albumin. nih.gov The binding of sulfonamides to BSA has been investigated using techniques like fluorescence spectroscopy. nih.gov
These studies typically rely on the intrinsic fluorescence of tryptophan residues within the protein. When a drug binds to the protein, it can cause a quenching (decrease) of this fluorescence. The extent of quenching can be used to determine the binding affinity and the number of binding sites. The interaction between various sulfonamides and BSA has been shown to be a static quenching process, resulting from the formation of a drug-protein complex. nih.gov
Table 3: General Findings from Sulfonamide-BSA Binding Studies
| Parameter | Observation | Method | Significance | Reference |
|---|---|---|---|---|
| Binding Mechanism | Static quenching due to complex formation | Fluorescence Spectroscopy | Indicates a stable interaction between the drug and protein. | nih.gov |
| Binding Affinity | Varies depending on the specific sulfonamide structure | Fluorescence Probe Technique | Determines the strength of the drug-protein interaction. | nih.gov |
| Influence of Lipophilicity | Protein binding increases with increasing partition coefficient | Quantitative Structure-Property Relationship | Helps predict the extent of protein binding based on chemical structure. | nih.gov |
Preclinical Pharmacokinetic (PK) Profiling in Animal Models
Preclinical pharmacokinetic studies in animal models, such as rats, are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. These studies provide essential data that helps in predicting the compound's behavior in humans. For sulfonamide-containing compounds, pharmacokinetic parameters can vary significantly based on their specific chemical structure. nih.govnih.gov
Following intravenous administration to rats, a series of sulfonamides were studied to establish a quantitative structure-pharmacokinetic relationship. nih.gov Key parameters such as total clearance (CL), volume of distribution (Vd), and elimination half-life (t½) were determined. It was observed that total clearance had a complex, nonlinear relationship with the compound's partition coefficient, while the volume of distribution showed a significant linear relationship once the influence of protein binding was accounted for. nih.gov
In another study involving a sulphamide-containing piperidine derivative (UK-224,671) in rats, the compound exhibited a low to moderate blood clearance relative to liver blood flow and an extensive distribution into tissues. nih.gov However, the oral bioavailability in rats was low (<10%), which was attributed to a combination of moderate intestinal permeability and significant first-pass metabolism in the gut. nih.gov These findings highlight the species-specific differences and the importance of conducting thorough PK studies to optimize drug delivery and exposure.
Table 4: Representative Pharmacokinetic Parameters of Sulfonamide Derivatives in Rats
| Compound Class | Parameter | Value | Route | Reference |
|---|---|---|---|---|
| Sulphamide NK2 Antagonist (UK-224,671) | Oral Bioavailability | < 10% | Oral | nih.gov |
| Sulphamide NK2 Antagonist (UK-224,671) | Blood Clearance | Moderate to Low | IV | nih.gov |
| Sulphamide NK2 Antagonist (UK-224,671) | Volume of Distribution | Extensive | IV | nih.gov |
| Series of Sulfonamides | Total Clearance | Varies (Nonlinear relationship with log P) | IV | nih.gov |
Preclinical Pharmacodynamic (PD) Biomarker Modulation in Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. youtube.com In preclinical animal models, monitoring these biomarkers is essential for establishing a relationship between drug exposure (pharmacokinetics) and the pharmacological effect (pharmacodynamics). This PK/PD relationship is critical for predicting efficacious dosing regimens in subsequent clinical trials.
For a compound like this compound, whose presumed mechanism of action is the inhibition of the folate pathway, relevant PD biomarkers would be those downstream of this enzymatic blockade. Since folate is crucial for nucleotide synthesis, its depletion would affect rapidly dividing cells. In the context of an infection model (e.g., malaria), a primary PD biomarker is the reduction in parasitemia, which directly measures the drug's effect on the pathogen.
In a broader toxicological or physiological context, the effects of sulfonamides on host systems can also be monitored. For example, disturbances in folate metabolism can impact hematopoiesis. Therefore, preclinical studies might monitor hematological parameters such as red blood cell (RBC) and white blood cell (WBC) counts as potential biomarkers of systemic drug effect. msdvetmanual.com In veterinary medicine, urinalysis may reveal changes in color or the presence of sulfonamide crystals, indicating high drug concentrations in the urinary tract. msdvetmanual.com Identifying and validating sensitive PD biomarkers in animal models is a key step in demonstrating proof-of-concept and guiding the clinical development of a drug candidate.
Table 5: Potential Preclinical Pharmacodynamic Biomarkers for Sulfonamides
| Biomarker Category | Potential Biomarker | Rationale | Animal Model Application | Reference |
|---|---|---|---|---|
| Efficacy (Anti-infective) | Parasitemia levels | Direct measure of drug activity against the pathogen. | Malaria-infected mouse model | researchgate.net |
| Target Engagement | Folate pathway intermediates | Direct biochemical evidence of DHPS inhibition. | In vivo infection models | nih.gov |
| Physiological Response | Hematological parameters (RBC, WBC counts) | Folate deficiency can impact blood cell production. | Rodent toxicology studies | msdvetmanual.com |
| Exposure/Excretion | Sulfonamide crystals in urine | Indicates high drug concentration and potential for renal effects. | General toxicology studies in various species | msdvetmanual.com |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Piperidine-4-sulfonamide (B2768077) hydrochloride, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a complete map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, the protonated piperidine (B6355638) ring is expected to show distinct signals. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and typically appear further downfield compared to the other ring protons. The proton at the C4 position, which is attached to the same carbon as the sulfonamide group, will also have a characteristic chemical shift. The exchangeable protons on the sulfonamide (-SO₂NH₂) and the piperidinium (B107235) (-N⁺H₂) groups will produce signals whose position can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons are influenced by their position relative to the nitrogen atom and the sulfonamide substituent. C4, being attached to the electron-withdrawing sulfonamide group, is expected to be shifted downfield relative to C3/C5 and C2/C6.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Piperidine-4-sulfonamide hydrochloride Predicted values are based on typical chemical shifts for substituted piperidines and alkyl sulfonamides. pdx.educhemicalbook.comucl.ac.ukresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H, C6-H (axial & equatorial) | 3.0 - 3.4 | 45 - 50 |
| C3-H, C5-H (axial & equatorial) | 1.8 - 2.2 | 25 - 30 |
| C4-H | 3.2 - 3.6 | 55 - 60 |
| N⁺H₂ (Piperidinium) | 8.5 - 9.5 (broad) | N/A |
| SO₂NH₂ | 7.0 - 7.5 (broad) | N/A |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.
The sulfonamide group gives rise to two prominent stretching vibrations for the S=O bonds, typically seen as strong bands. researchgate.net The N-H bonds of the primary sulfonamide (-NH₂) also produce distinct stretching peaks. researchgate.net The piperidinium cation shows a broad absorption band for the N⁺-H stretch. Additionally, the C-H bonds of the saturated piperidine ring produce strong stretching absorptions just below 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound researchgate.netvscht.czripublication.com
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | Sulfonamide (-NH₂) | 3400 - 3200 | Medium |
| N⁺-H Stretch | Piperidinium (-N⁺H₂) | 2800 - 2400 | Medium, Broad |
| C-H Stretch | Alkyl (Piperidine) | 2980 - 2850 | Strong |
| S=O Asymmetric Stretch | Sulfonamide (-SO₂-) | 1350 - 1310 | Strong |
| S=O Symmetric Stretch | Sulfonamide (-SO₂-) | 1180 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, electrospray ionization (ESI) is a common method, which typically protonates the free base form of the molecule.
The molecular formula of the free base is C₅H₁₂N₂O₂S, with a molecular weight of 164.23 g/mol . In positive-ion ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 165.
Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation pathways. A common fragmentation for sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov Cleavage of the C-S bond or S-N bond is also a typical pathway. researchgate.net Fragmentation of the piperidine ring can occur through various ring-opening mechanisms, often resulting in the loss of ethylene (B1197577) or other small neutral molecules. whitman.edu
Table 3: Predicted Mass Spectrometry Fragments for Piperidine-4-sulfonamide [M+H]⁺
| m/z | Proposed Fragment Identity | Neutral Loss |
| 165 | [C₅H₁₂N₂O₂S + H]⁺ (Molecular Ion) | N/A |
| 101 | [M+H - SO₂]⁺ | SO₂ (64 Da) |
| 84 | [C₅H₁₀N]⁺ (Piperidine iminium ion) | H₂NSO₂H (97 Da) |
| 83 | [M+H - H₂NSO₂]⁺ | H₂NSO₂ (80 Da) |
X-ray Crystallography for Ligand-Protein Complex Structural Determination
X-ray crystallography is an essential technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. In drug discovery, it provides invaluable, high-resolution insights into how a ligand, such as a sulfonamide inhibitor, binds to its protein target.
While a specific crystal structure for this compound complexed with a protein is not publicly available, the binding mode of the sulfonamide functional group is well-documented for numerous related inhibitors. Sulfonamides are a classic pharmacophore known to target metalloenzymes, particularly carbonic anhydrases.
Crystallographic studies of various sulfonamide inhibitors reveal a highly conserved binding mechanism. The deprotonated sulfonamide nitrogen atom coordinates directly to the catalytic zinc ion (or other metal ion) in the enzyme's active site. ripublication.com Concurrently, the oxygen atoms of the sulfonamide group typically form crucial hydrogen bonds with the backbone amide protons of conserved active site residues, such as Thr199 in human carbonic anhydrase II, which helps to orient the inhibitor for optimal binding. ripublication.com The piperidine ring of Piperidine-4-sulfonamide would likely occupy a nearby hydrophobic or hydrophilic pocket, contributing further to the binding affinity and selectivity.
Future Directions and Research Perspectives
Development of Innovative and Sustainable Synthetic Pathways
The advancement of novel therapeutics is intrinsically linked to the evolution of synthetic chemistry. For piperidine-4-sulfonamide (B2768077) derivatives, future efforts will likely concentrate on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Traditional multi-step syntheses can be resource-intensive and generate significant waste. To address these challenges, researchers are exploring innovative approaches such as:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. The implementation of flow chemistry for the synthesis of piperidine-4-sulfonamide hydrochloride could lead to higher yields and purity while minimizing solvent usage and reaction times.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis can offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact. The development of enzymatic routes to key intermediates or the final piperidine-4-sulfonamide core could represent a significant step towards sustainable pharmaceutical manufacturing.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical. Designing novel MCRs for the construction of complex piperidine-4-sulfonamide derivatives would streamline synthesis and reduce waste. For instance, a transition metal-free three-component reaction has been reported for the synthesis of certain sulfonamides, showcasing the potential of such strategies. researchgate.net
Recent advancements in the synthesis of substituted piperidines include methods like hydrogenation of pyridine (B92270) derivatives and radical-mediated amine cyclization, which could be adapted for more sustainable production. nih.gov
Exploration of Novel Biological Targets for Therapeutic Applications
While piperidine-4-sulfonamide derivatives have shown promise against established targets, a significant area of future research lies in the exploration of novel biological targets to address unmet medical needs. The versatility of the piperidine-sulfonamide scaffold allows for its adaptation to interact with a wide range of protein active sites. Current research has identified several targets for derivatives, including carbonic anhydrases, dipeptidyl peptidase-IV (DPP-IV), CCR5, and cathepsin K. mdpi.comnih.govnih.govnih.govmdpi.com The antibacterial and antiviral properties of some derivatives further broaden their therapeutic potential. mdpi.comresearchgate.netresearchgate.net
Future investigations could focus on:
Kinase Inhibitors: Many kinases are implicated in cancer and inflammatory diseases. The piperidine-4-sulfonamide scaffold could be functionalized to target specific kinase active sites, potentially leading to the development of novel anti-cancer or anti-inflammatory agents.
Ion Channel Modulators: Ion channels are crucial for a variety of physiological processes, and their dysfunction is linked to numerous diseases. The development of piperidine-4-sulfonamide derivatives that can selectively modulate the activity of specific ion channels could open up new therapeutic avenues for neurological and cardiovascular disorders.
Epigenetic Targets: The field of epigenetics is providing new insights into disease mechanisms. Designing piperidine-4-sulfonamide derivatives that can inhibit or activate epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, could lead to innovative treatments for cancer and other genetic diseases.
The table below summarizes some of the explored biological targets for piperidine-sulfonamide derivatives, providing a foundation for future exploration.
| Biological Target Family | Specific Examples | Potential Therapeutic Area |
| Enzymes | Carbonic Anhydrases (I, II, IX, XII), Dipeptidyl Peptidase-IV (DPP-IV), Cathepsin K, Dihydropteroate (B1496061) Synthase | Glaucoma, Cancer, Diabetes, Osteoporosis, Bacterial Infections |
| Receptors | CCR5 | HIV/AIDS |
| Viral Proteins | HIV-1 Reverse Transcriptase | HIV/AIDS |
Rational Design and Optimization of Next-Generation Piperidine-4-sulfonamide Derivatives
The principle of rational drug design, which relies on a detailed understanding of the drug target's structure and mechanism, will be paramount in the development of next-generation piperidine-4-sulfonamide derivatives. This approach allows for the creation of molecules with improved potency, selectivity, and pharmacokinetic profiles. Key strategies in this area include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine-4-sulfonamide scaffold and analysis of the resulting changes in biological activity will continue to be a cornerstone of the optimization process. For example, SAR studies have been crucial in developing potent inhibitors of carbonic anhydrases and anti-diabetic agents. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small chemical fragments for weak binding to the target protein. Promising fragments can then be grown or linked together to create more potent lead compounds. This approach could be used to identify novel interaction points for the piperidine-4-sulfonamide core within a target's active site.
Pharmacophore Modeling: Based on the three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can guide the design of new molecules with a higher probability of being active. This has been successfully applied in the design of CCR5 inhibitors. nih.gov
The goal of these optimization efforts is to enhance desirable properties while minimizing off-target effects. For instance, modifications to the "tail" of sulfonamide-based inhibitors have been shown to significantly impact their inhibitory activity and selectivity against different carbonic anhydrase isoforms. nih.gov
Integration of Advanced Computational Modeling with Experimental Data
The synergy between computational modeling and experimental validation is accelerating the drug discovery process. For this compound and its analogs, the integration of these approaches will be crucial for understanding complex biological interactions and predicting molecular behavior.
Molecular Docking and Dynamics Simulations: These computational techniques can predict the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.net Molecular dynamics simulations, in particular, can provide insights into the dynamic nature of the ligand-receptor complex over time, helping to explain the basis of selectivity and affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are becoming increasingly sophisticated. nih.gov Early-stage prediction of these properties can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.
By combining the predictive power of computational methods with the empirical data from experimental assays, researchers can make more informed decisions throughout the drug discovery and development pipeline, from lead identification to preclinical evaluation.
Systems-Level Understanding of Compound Effects through Multi-Omics Approaches
To fully comprehend the biological effects of piperidine-4-sulfonamide derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. Multi-omics technologies, which allow for the simultaneous measurement of multiple types of biological molecules, provide a powerful toolkit for this purpose. nih.gov
Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to treatment with a piperidine-4-sulfonamide derivative can reveal the cellular pathways and networks that are modulated by the compound.
Proteomics: Studying the proteome (the complete set of proteins) can provide a more direct measure of the functional changes occurring within a cell or organism upon drug exposure. This can help to identify not only the intended target but also any off-target interactions.
Metabolomics: The metabolome represents the collection of all small-molecule metabolites within a biological system. Metabolomic profiling can offer a real-time snapshot of the physiological state and can be used to identify biomarkers of drug efficacy or toxicity. nih.gov
By integrating data from these different "omics" layers, researchers can construct comprehensive models of how piperidine-4-sulfonamide derivatives exert their effects at a systems level. nih.gov This holistic understanding is essential for predicting clinical outcomes, identifying potential side effects, and developing personalized medicine strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Piperidine-4-sulfonamide hydrochloride, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sulfonation of piperidine derivatives followed by hydrochlorination. Key steps include:
- Sulfonation : Reacting piperidine with sulfonating agents (e.g., 4-methoxyphenylsulfonyl chloride) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates .
- Characterization : Use melting point analysis and TLC to confirm purity before proceeding to hydrochlorination .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using inert materials (e.g., vermiculite) .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer :
- Spectroscopy : H/C NMR to verify sulfonamide proton environments (δ 2.8–3.5 ppm for piperidine protons) and aromatic substituents .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 296.21 for CHClNOS) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C 44.68%, H 5.07%) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in multi-step syntheses?
- Methodological Answer :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation kinetics .
- Solvent Optimization : Replace THF with DMF for higher solubility of intermediates, reducing side-product formation .
- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonating agent to piperidine to drive reactions to completion .
- In-situ Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activity data for Piperidine-4-sulfonamide derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC) across multiple cell lines (HEK293, HeLa) to assess consistency .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify SAR trends .
- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
Q. How do researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
- Light Sensitivity Tests : Store aliquots in amber vs. clear glass vials under UV light (254 nm) to assess photolytic degradation .
- pH Stability : Incubate in buffers (pH 2–9) and monitor hydrolysis via H NMR peak shifts (e.g., disappearance of piperidine ring protons) .
Q. What computational methods predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase IX) with scoring functions prioritizing sulfonamide-Zn interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å) and identify key residue contacts (e.g., Thr199 in CA IX) .
- QSAR Modeling : Train models on IC data from derivatives to predict bioactivity of novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
